molecular formula C5H6N2O2 B105277 4,6-Dihydroxy-2-methylpyrimidine CAS No. 40497-30-1

4,6-Dihydroxy-2-methylpyrimidine

Cat. No. B105277
CAS RN: 40497-30-1
M. Wt: 126.11 g/mol
InChI Key: BPSGVKFIQZZFNH-UHFFFAOYSA-N
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Description

4,6-Dihydroxy-2-methylpyrimidine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their role in biological systems as components of nucleic acids, where they form the basic structure for cytosine, thymine, and uracil. The specific compound of interest, 4,6-dihydroxy-2-methylpyrimidine, has been studied for various properties, including its basicity, tautomeric forms, and potential for forming derivatives with antimicrobial activity .

Synthesis Analysis

The synthesis of 4,6-dihydroxy-2-methylpyrimidine and its derivatives can be achieved through various methods. For instance, a modified condensation of monosubstituted malonic acid diesters with guanidine has been used to prepare 5-substituted 2-amino-4,6-dihydroxypyrimidines . Additionally, the synthesis of various 2-substituted 5,6(4)-dihydroxypyrimidines has been extended using a method involving the condensation of ethyl benzyloxyacetate and ethyl formate . These methods highlight the versatility of pyrimidine chemistry in generating a wide array of derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of 4,6-dihydroxy-2-methylpyrimidine has been studied using spectroscopic techniques. The ultraviolet spectrum of 4,6-dihydroxypyrimidine has been compared with those of various N-, O-, and 5-alkylated derivatives to understand the tautomeric forms present in aqueous solutions . Furthermore, the structures of symmetrically 4,6-disubstituted 2-aminopyrimidines have been determined, revealing insights into the molecular-electronic structures and the intermolecular interactions that these compounds can engage in .

Chemical Reactions Analysis

The chemical reactivity of 4,6-dihydroxy-2-methylpyrimidine includes its ability to form azo dyes through coupling with diazonium salts, which has been explored for the synthesis of new azo disperse dyes with antimicrobial activity . Additionally, the compound has been shown to undergo photochemical transformations when isolated in low-temperature matrices, leading to the formation of various products such as the dihydroxy form, the Dewar isomer, and the open-ring ketene .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,6-dihydroxy-2-methylpyrimidine derivatives have been studied extensively. For example, the basicity of the compound is influenced by substituents at the 2 position, with alkyl substituents increasing basicity and nitro groups decreasing it . The compound's ability to inhibit the synthesis of DNA in bacteria has also been reported, indicating its potential as a microbial inhibitor with selective toxicity for gram-positive bacteria . The fine structure and basicity of "4,6-dihydroxypyrimidines" have been analyzed, showing that the parent compound exists mainly as a mesomeric betaine in aqueous solution .

Scientific Research Applications

Pharmaceutical and Explosive Industries

4,6-Dihydroxy-2-methylpyrimidine serves as an important precursor in the pharmaceutical and explosive industries. It is used in the synthesis of high explosives and medicinal valued products. The economic process for its production has been developed, focusing on quality assurance through spectroscopic techniques and elemental analysis (Patil, Jadhav, Radhakrishnan, & Soman, 2008).

Synthesis Research

The compound is also pivotal in the synthesis of various chemical intermediates, including 4,6-dichloro-2-methylpyrimidine, which is an important intermediate in the synthesis of anticancer drugs like dasatinib (Guo Lei-ming, 2012).

Electrochemical Studies

Electrochemically, it participates in the oxidation processes of catechols. The electrochemical synthesis involving 4,6-dihydroxy-2-methylpyrimidine leads to the formation of benzofuro[2,3-d]pyrimidine derivatives, which are of significant interest in electrochemical studies (Fakhari, Nematollahi, & Moghaddam, 2005).

Nitration and Hydrolysis

In organic chemistry, the nitration of 4,6-dihydroxy-2-methylpyrimidine in concentrated sulfuric acid yields dinitro derivatives. These derivatives are important for further chemical transformations in synthetic organic chemistry (Astrat’ev et al., 2001).

Photochemical Transformations

The compound also undergoes interesting photochemical transformations when trapped in low-temperature matrices, revealing valuable insights into its structural and chemical behavior under varying conditions (Rostkowska et al., 2020).

Synthesis of Polyether Urethanes

A series of polyether urethanes containing a 4,6-dihydroxy-2-methylpyrimidine structure in the main chain have been synthesized, demonstrating its role in the development of advanced polymeric materials (Oprea & Potolinca, 2010).

Spectroscopic Studies

Spectroscopic studies have explored the basicity of 4,6-dihydroxy-2-methylpyrimidine derivatives, contributing to our understanding of its chemical behavior and interaction with other compounds (Vu et al., 2021).

Safety And Hazards

4,6-Dihydroxy-2-methylpyrimidine may cause serious eye irritation and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

4,6-Dihydroxy-2-methylpyrimidine is an important intermediate in the synthesis of various compounds, including those with potential applications in cancer therapy, antihypertensive medicines, and explosive materials . Its use in the textile industry has also been suggested .

properties

IUPAC Name

4-hydroxy-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-6-4(8)2-5(9)7-3/h2H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSGVKFIQZZFNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193507
Record name 2-Methyl-1H,5H-pyrimidine-4,5-dione
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Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dihydroxy-2-methylpyrimidine

CAS RN

1194-22-5, 40497-30-1
Record name 6-Hydroxy-2-methyl-4(1H)-pyrimidinone
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Record name 2-Methyl-1H,5H-pyrimidine-4,5-dione
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Record name 1194-22-5
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Record name 2-Methyl-1H,5H-pyrimidine-4,5-dione
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Record name 2-methyl-1H,5H-pyrimidine-4,5-dione
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Record name 4(1H)-Pyrimidinone, 6-hydroxy-2-methyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
139
Citations
NV Latypov, M Johansson, E Holmgren… - … process research & …, 2007 - ACS Publications
The synthesis of 1,1-diamino-2,2-dinitroethene (FOX-7) by nitration of 4,6-dihydroxy-2-methylpyrimidine and hydrolysis of the resulting intermediate 2-dinitromethylene-5,5-…
Number of citations: 87 pubs.acs.org
AR Fakhari, D Nematollahi, AB Moghaddam - Journal of Electroanalytical …, 2005 - Elsevier
Electrochemical oxidation of catechol (1a), 3-methylcatechol (1b), and 3-methoxycatechol (1c) has been studied in the presence of 4,6-dihydroxy-2-methylpyrimidine (3) as a …
Number of citations: 22 www.sciencedirect.com
F Eyduran, F Yüzükırmızı - Monatshefte für Chemie-Chemical Monthly, 2021 - Springer
Three novel pyrimidine azo dyes having hetereoaromatic diazo component were prepared through a diazo coupling reaction between 4,6-dihydroxy-2-methypyrimidine and diazotised 2…
Number of citations: 1 link.springer.com
RS Patil, PM Jadhav, S Radhakrishnan, T Soman - 2008 - hakon-art.com
4, 6-Dihydroxy-2-methylpyrimidine a potential molecule, find applications in pharmaceutical and explosive industries. This molecule and its derivatives have proved to be active …
Number of citations: 0 www.hakon-art.com
TL Luke, H Mohan, TA Jacob, VM Manoj… - Journal of physical …, 2002 - Wiley Online Library
The reactions of hydrated electrons (e aq − ) and hydrogen atoms (H · ) with 4,6‐dihydroxy‐2‐methylpyrimidine (DHMP), 2,4‐dimethyl‐6‐hydroxypyrimidine (DMHP), 5,6‐dimethyluracil (…
Number of citations: 7 onlinelibrary.wiley.com
AA Astrat'ev, DV Dashko, AY Mershin… - Russian Journal of …, 2001 - Springer
The nitration of 2-substituted 4,6-dihydroxypyrimidines in concentrated sulfuric acid yields the corresponding 5,5-dinitro derivatives. When the substituent in position 2 is an alkyl group, …
Number of citations: 70 link.springer.com
CW Whitehead, C Whitesitt… - The Journal of Organic …, 1974 - ACS Publications
Results No C or N alkylation products of pyrimidine were iso-lated when pyrimidine was treated with benzhydrol (1) in acetic acid either in the presence or absence of a Lewis acid …
Number of citations: 2 pubs.acs.org
朱元玉, 杜杨, 杜雨昕 - Chinese Journal of Energetic …, 2018 - energetic-materials.org.cn
Synthesis of 1,3,5,5-Tetranitrohexahydropyrimidine with By-product of FOX-7 Prepared by 4,6-Dihydroxy-2-methylpyrimidine CHINESE JOURNAL OF ENERGETIC MATERIALS Search 中文 Home About Journal …
Number of citations: 2 www.energetic-materials.org.cn
BA Czeskis - … Radiopharmaceuticals: The Official Journal of the …, 2004 - Wiley Online Library
The synthesis of radiolabeled antihypertensive compound [2,4,6‐ 14 C 3 ]‐4‐chloro‐5‐(imidazolidin‐2‐ylidenimino)‐6‐methoxy‐2‐methylpyrimidine ([ 14 C 3 ]moxonidine) was …
J Baddiley, B Lythgoe, D McNeil… - Journal of the Chemical …, 1943 - pubs.rsc.org
… The thioformamido-compound was in this case prepared from 4 : 6-dihydroxy2-methylpyrimidine. The latter, on heating with phosphoryl chloride, gave 4 : 6-dichZoro-2-metFYyZpyrzmid…
Number of citations: 27 pubs.rsc.org

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